GNA002

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

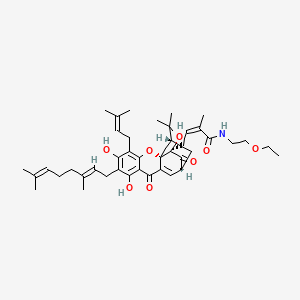

(Z)-4-[(1S,2S,13S,15R)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-N-(2-ethoxyethyl)-2-methylbut-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H55NO8/c1-10-49-21-20-43-39(48)27(7)18-19-41-38(47)28-22-31-36(46)33-35(45)29(17-15-26(6)13-11-12-24(2)3)34(44)30(16-14-25(4)5)37(33)50-42(31,41)32(23-28)40(8,9)51-41/h12,14-15,18,22,28,32,44-45H,10-11,13,16-17,19-21,23H2,1-9H3,(H,43,48)/b26-15+,27-18-/t28-,32+,41+,42-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJJVIXXMFVHPER-PTQVRNBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)C(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)CC=C(C)CCC=C(C)C)O)C(O2)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOCCNC(=O)/C(=C\C[C@]12C(=O)[C@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(C(=C(C(=C5O4)CC=C(C)C)O)C/C=C(\C)/CCC=C(C)C)O)C(O2)(C)C)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H55NO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNA002: A Covalent Inhibitor Driving EZH2 Degradation for Cancer Therapy

An In-depth Technical Guide on the Mechanism of Action of the EZH2 Inhibitor GNA002

This guide provides a comprehensive overview of the core mechanism of action of this compound, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is a histone methyltransferase that plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, making it a compelling therapeutic target.[1][2] this compound represents a novel strategy to not only inhibit the enzymatic activity of EZH2 but also to promote its degradation, offering a distinct and potentially more durable anti-cancer effect.[3][4]

Core Mechanism of Action: Covalent Modification and Subsequent Degradation

This compound, a derivative of gambogenic acid, exerts its anti-tumor effects through a unique dual mechanism that distinguishes it from many other EZH2 inhibitors.[3][5] The core of its action involves the specific and covalent binding to the EZH2 protein, which subsequently triggers its ubiquitination and proteasomal degradation.[3][4]

Covalent Binding to the EZH2-SET Domain

This compound functions as a covalent inhibitor by specifically targeting the Cysteine 668 (Cys668) residue located within the catalytic SET domain of EZH2.[3][5] This covalent bond formation is highly specific to EZH2, as this compound does not exhibit significant activity against other histone methyltransferases.[6] The irreversible nature of this interaction ensures a sustained inhibition of EZH2's methyltransferase activity.[3]

Induction of CHIP-Mediated Ubiquitination and Proteasomal Degradation

Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound serves as a signal for its degradation. The inhibitor-bound EZH2 is recognized by the E3 ubiquitin ligase, COOH terminus of Hsp70-interacting protein (CHIP).[3][4] CHIP then mediates the polyubiquitination of EZH2, marking it for destruction by the proteasome.[3] This degradation of the EZH2 oncoprotein leads to a significant reduction in its cellular levels, thereby abrogating both its catalytic and non-catalytic oncogenic functions.[3][7]

The depletion of endogenous CHIP has been shown to confer resistance to this compound-induced EZH2 degradation, highlighting the critical role of this E3 ligase in the inhibitor's mechanism of action.[7]

Downstream Effects: Reactivation of Tumor Suppressor Genes

The inhibition and degradation of EZH2 by this compound lead to a significant reduction in the trimethylation of Histone H3 at Lysine 27 (H3K27me3), a key epigenetic mark repressive to gene transcription.[3][6] The decrease in H3K27me3 levels at the promoter regions of target genes results in the reactivation of Polycomb Repressive Complex 2 (PRC2)-silenced tumor suppressor genes.[3][6] This restoration of tumor suppressor gene expression is a crucial downstream event contributing to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (EZH2 inhibition) | 1.1 µM | Not specified | [6] |

| IC50 (Cell proliferation) | 0.070 µM | MV4-11 | [3] |

| IC50 (Cell proliferation) | 0.103 µM | RS4-11 | [3] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Tumor Type | Outcome | Reference |

| Xenograft (Cal-27 cells) | 100 mg/kg (oral administration; daily) | Head and Neck Cancer | Significantly decreased tumor volume and reduced H3K27me3 levels in tumor tissues. | [8] |

| Xenograft (A549 cells) | Not specified | Lung Cancer | Significantly suppressed in vivo tumor growth. | [3] |

| Xenograft (Daudi cells) | Not specified | Burkitt's Lymphoma | Significantly suppressed in vivo tumor growth. | [3] |

| Xenograft (Pfeiffer cells) | Not specified | Diffuse Large B-cell Lymphoma | Significantly suppressed in vivo tumor growth. | [3] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the descriptions in the primary literature, particularly the work by Wang et al. (2017) in The EMBO Journal.[3][7]

Protocol 1: Pull-Down Assay for this compound-Bound Proteins

This protocol is designed to identify proteins that directly interact with this compound.

Materials:

-

Biotin-conjugated this compound

-

Streptavidin-agarose beads

-

Cancer cell lines (e.g., HN-12)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

Unlabeled this compound (for competition)

-

SDS-PAGE and silver staining reagents

-

HPLC/MS/MS for protein identification

Procedure:

-

Prepare biotin-conjugated this compound agarose beads.

-

Harvest and lyse cancer cells in RIPA buffer.

-

Centrifuge the lysate to collect the supernatant.

-

Pre-incubate a portion of the lysate with an excess of unlabeled this compound as a negative control for competitive binding.

-

Incubate the cell lysate (with and without unlabeled this compound) with the biotin-GNA002 beads overnight at 4°C.

-

Wash the beads extensively with RIPA buffer to remove non-specific binders.

-

Elute the bound proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE and visualize with silver staining.

-

Excise protein bands of interest and identify them using HPLC/MS/MS analysis.[7]

Protocol 2: In Vitro Ubiquitination Assay

This assay is used to determine if this compound induces the ubiquitination of EZH2, mediated by the CHIP E3 ligase.

Materials:

-

Recombinant EZH2 protein

-

Recombinant CHIP E3 ubiquitin ligase

-

Ubiquitin

-

E1 activating enzyme

-

E2 conjugating enzyme (e.g., UbcH5c)

-

ATP

-

Ubiquitination reaction buffer

-

This compound

-

Anti-EZH2 and anti-ubiquitin antibodies for Western blotting

Procedure:

-

Set up the in vitro ubiquitination reaction by combining E1, E2, ubiquitin, and ATP in the reaction buffer.

-

Add recombinant EZH2 and CHIP to the reaction mixture.

-

Treat the reactions with either this compound or a vehicle control (e.g., DMSO).

-

Incubate the reactions at 30°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting using anti-EZH2 and anti-ubiquitin antibodies to detect polyubiquitinated EZH2.[7]

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to assess the levels of H3K27me3 at specific gene promoters in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., Cal-27)

-

This compound

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Cell lysis and chromatin shearing buffers

-

Antibody against H3K27me3

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

Reagents for DNA purification

-

Primers for qPCR analysis of target gene promoters

Procedure:

-

Treat cancer cells with this compound or vehicle control for a specified time.

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse the cells and shear the chromatin into fragments (e.g., by sonication).

-

Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Quantify the enrichment of specific gene promoters (e.g., of tumor suppressor genes) in the immunoprecipitated DNA using quantitative PCR (qPCR).[7]

Visualizations

The following diagrams illustrate the key aspects of this compound's mechanism of action.

Caption: Signaling pathway of this compound's mechanism of action.

Caption: Experimental workflow for the in vitro ubiquitination assay.

Caption: Logical relationship of this compound's mechanism of action.

References

- 1. Wang Lab - Publications [shaomeng-wang.lab.medicine.umich.edu]

- 2. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A covalently bound inhibitor triggers EZH2 degradation through CHIP-mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination | The EMBO Journal [link.springer.com]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

The GNAO1-H3K27 Trimethylation Axis: An Inquiry into a Potential Epigenetic Link

Whitepaper | December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The G protein subunit alpha O1 (GNAO1), a critical component of neuronal signal transduction, is increasingly implicated in a spectrum of neurodevelopmental disorders. Concurrently, histone H3 lysine 27 trimethylation (H3K27me3), a key epigenetic mark for transcriptional repression, is fundamental to cellular differentiation and identity. This technical guide addresses the inquiry into the potential effects of GNAO1 on H3K27 trimethylation. A thorough review of the current scientific literature reveals no direct evidence linking GNAO1 activity to the regulation of H3K27me3. However, this document explores the known signaling pathways of GNAO1 and the established regulatory mechanisms of H3K27 trimethylation to postulate potential, indirect connections that warrant further investigation. We provide a comprehensive overview of GNAO1 function, its associated pathologies, the mechanics of H3K27me3, and detailed experimental protocols for their independent study, alongside a hypothetical framework for exploring their potential interplay.

Introduction: The Premise of a GNAO1-Epigenetic Link

GNAO1 (Guanine Nucleotide-Binding Protein G(o) Subunit Alpha) is one of the most abundant G-protein alpha subunits in the central nervous system, playing a pivotal role in transducing signals from G protein-Coupled Receptors (GPCRs).[1] Mutations in the GNAO1 gene lead to severe neurodevelopmental disorders, including early infantile epileptic encephalopathy 17 (EIEE17) and neurodevelopmental disorder with involuntary movements (NEDIM).[2][3] These disorders are characterized by a range of symptoms such as seizures, developmental delay, and movement abnormalities.[2] The functional consequences of GNAO1 mutations are diverse, leading to either loss-of-function (LOF) or gain-of-function (GOF) of the Gαo protein.[3]

H3K27 trimethylation is a canonical mark of facultative heterochromatin, associated with the silencing of genes, particularly those involved in developmental regulation. This modification is catalyzed by the Polycomb Repressive Complex 2 (PRC2), with EZH2 serving as its catalytic subunit.[4] The regulation of PRC2/EZH2 activity is complex, involving post-translational modifications and interactions with various signaling pathways.[5]

The initial query for this guide, referencing "GNA002," is presumed to be a typographical error for GNAO1, as this compound is not a recognized gene symbol. The central hypothesis—that GNAO1 signaling could influence H3K27 trimethylation—is compelling, as it would connect a key neuronal signaling hub to a fundamental epigenetic regulatory mechanism. While no direct evidence currently supports this link, this document serves to bridge this knowledge gap by providing a foundational understanding of both systems and proposing a hypothetical framework for future research.

GNAO1: Function, Signaling, and Pathophysiology

GNAO1 encodes the Gαo subunit of heterotrimeric G-proteins. In its inactive state, Gαo is bound to GDP and complexed with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, leading to the dissociation of the Gαo-GTP and Gβγ subunits, both of which can modulate downstream effectors.[2]

Key Signaling Pathways

GNAO1-mediated signaling is crucial for neuromodulation and is involved in several key pathways:[1][2][6]

-

cAMP Inhibition: Gαo, as a member of the Gi/o family, canonically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3]

-

Ion Channel Regulation: Both Gαo-GTP and the dissociated Gβγ subunits can directly modulate the activity of ion channels, such as Ca2+ and K+ channels, thereby regulating neuronal excitability.

-

Phospholipase C (PLC) Activation: The Gβγ subunit can activate PLC-β, leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.

-

PI3K/Akt Pathway: Gβγ subunits have been shown to activate Phosphoinositide 3-kinase (PI3K), a key regulator of cell growth, survival, and proliferation.

-

Rho Signaling: Recent studies indicate that Gαo is a molecular switch that regulates the Rho signaling pathway, which is critical for cytoskeletal dynamics and neurite outgrowth.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PRC2 mediated H3K27 methylations in cellular identity and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation and Role of EZH2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

The Compound GNA002: A Molecular Takedown of the PRC2 Complex

An In-depth Technical Guide on the Targeted Degradation of the Polycomb Repressive Complex 2 by GNA002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a crucial epigenetic regulator frequently dysregulated in cancer. This document details the molecular interactions, downstream cellular effects, and experimental methodologies used to characterize the this compound-induced degradation of the PRC2 complex.

Introduction: Targeting the Epigenetic Machinery in Cancer

The Polycomb Repressive Complex 2 (PRC2) plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] This epigenetic modification is critical for normal development and cell differentiation. However, the overexpression and aberrant activity of EZH2 are implicated in the pathogenesis of numerous human cancers, where it functions to silence tumor suppressor genes.[1][2] Consequently, EZH2 has emerged as a promising therapeutic target.

This compound, a derivative of the natural compound Gambogenic Acid, represents a novel class of EZH2 inhibitors.[1][2] Unlike competitive inhibitors that target the S-adenosylmethionine (SAM) binding pocket of EZH2, this compound employs a distinct mechanism: it induces the degradation of the EZH2 protein, thereby dismantling the entire PRC2 complex.[1] This guide elucidates the specifics of this degradation pathway and its consequences.

Mechanism of Action: this compound-Mediated PRC2 Degradation

The central mechanism of this compound's action is the targeted degradation of EZH2 through the ubiquitin-proteasome system. This process can be broken down into several key steps:

-

Covalent Binding to EZH2: this compound specifically and covalently binds to the Cys668 residue located within the SET domain of EZH2.[1][2] This covalent modification is crucial for its subsequent degradation.

-

Recruitment of the CHIP E3 Ubiquitin Ligase: The this compound-bound EZH2 is recognized by the E3 ubiquitin ligase, C-terminus of Hsp70-interacting protein (CHIP).[1]

-

Ubiquitination of EZH2: CHIP mediates the polyubiquitination of EZH2, marking it for destruction.[1]

-

Proteasomal Degradation: The ubiquitinated EZH2 is then targeted and degraded by the 26S proteasome.[1]

-

Disruption of the PRC2 Complex: The degradation of EZH2 leads to the destabilization and subsequent degradation of other core PRC2 components, such as SUZ12 and EED.[1]

-

Reduction of H3K27me3: The dismantling of the PRC2 complex results in a significant decrease in the levels of the repressive H3K27me3 mark on histone tails.[1][2]

-

Reactivation of Tumor Suppressor Genes: The reduction in H3K27me3 leads to the reactivation of PRC2-silenced tumor suppressor genes, contributing to the anti-cancer effects of this compound.[1][2]

Signaling Pathway of this compound-Induced EZH2 Degradation

Caption: this compound covalently binds to EZH2, leading to CHIP-mediated ubiquitination and proteasomal degradation.

Quantitative Data

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11 | Acute Myeloid Leukemia | 0.070 | [2] |

| RS4-11 | Acute Lymphoblastic Leukemia | 0.103 | [2] |

| Cal-27 | Head and Neck Cancer | 1.1 | [2] |

Table 2: Effect of this compound on PRC2 Components and H3K27me3

| Cell Line | Treatment | EZH2 Protein Level | SUZ12 Protein Level | EED Protein Level | H3K27me3 Level | Reference |

| Cal-27 | This compound (0.1-4 µM, 48h) | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [1][3] |

| Daudi | This compound (48h) | Significant reduction | Significant reduction | Not specified | Significant reduction | [1] |

| Pfeiffer | This compound (48h) | Significant reduction | Significant reduction | Not specified | Significant reduction | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the PRC2 complex.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 values.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for the desired time period (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well.

-

Incubate the plate overnight at 37°C to ensure complete dissolution of the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4][5][6]

Western Blot Analysis for PRC2 Components and H3K27me3

This protocol is used to quantify the levels of EZH2, other PRC2 components, and the H3K27me3 mark following this compound treatment.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-Histone H3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for total protein, Histone H3 for histone modifications).[7]

Co-Immunoprecipitation (Co-IP) of EZH2 and CHIP

This protocol is used to demonstrate the in-cell interaction between EZH2 and the E3 ligase CHIP.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

-

Co-IP lysis buffer (non-denaturing)

-

Anti-EZH2 antibody or anti-CHIP antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blot reagents

Procedure:

-

Lyse the treated cells with Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.

-

Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluates by Western blotting using antibodies against EZH2 and CHIP.[1][8]

In Vitro Ubiquitination Assay

This assay is used to demonstrate the direct ubiquitination of EZH2 by CHIP in the presence of this compound.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UbcH5c)

-

Recombinant CHIP (E3 ligase)

-

Recombinant EZH2 protein

-

Ubiquitin

-

This compound

-

ATP

-

Ubiquitination reaction buffer

-

Western blot reagents

Procedure:

-

Set up the ubiquitination reaction mixture containing E1, E2, ubiquitin, ATP, and reaction buffer.

-

Add recombinant EZH2 and CHIP to the reaction mixture.

-

Add this compound or vehicle control (DMSO) to the respective reactions.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reaction by adding Laemmli sample buffer and boiling.

-

Analyze the reaction products by Western blotting using an anti-EZH2 antibody to detect the laddering pattern indicative of polyubiquitination.[9][10][11]

Experimental Workflow for Characterizing this compound

Caption: A typical workflow for characterizing the activity of this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic agent that targets the PRC2 complex for degradation, offering a distinct and potentially more effective anti-cancer strategy compared to traditional enzymatic inhibitors. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the full spectrum of this compound's effects on the cellular proteome, exploring potential resistance mechanisms, and identifying predictive biomarkers to guide its clinical application in oncology. The methodologies described herein are crucial for the continued investigation and development of this and other targeted protein degraders.

References

- 1. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. broadpharm.com [broadpharm.com]

- 7. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. In Vitro Protein Ubiquitination Assay | Springer Nature Experiments [experiments.springernature.com]

GNAO1: A Technical Guide to its Role as a Reactivated Tumor Suppressor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanine Nucleotide-Binding Protein α-Activating Activity Polypeptide O (GNAO1) is emerging as a critical tumor suppressor gene that is frequently silenced in a variety of human cancers, including colorectal, hepatocellular, and breast cancers.[1][2] Its downregulation is often mediated by epigenetic mechanisms, primarily promoter hypermethylation.[3] Reactivation of GNAO1 expression has been demonstrated to inhibit key oncogenic processes, including cell proliferation, migration, and tumor formation, both in vitro and in vivo.[1][4] This technical guide provides an in-depth overview of the role of GNAO1 as a tumor suppressor, with a focus on its reactivation and downstream signaling pathways. We will detail the experimental protocols used to elucidate GNAO1's function and present quantitative data from key studies. This document aims to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: GNAO1 as a Tumor Suppressor

GNAO1 encodes the αo subunit of heterotrimeric G proteins, which are crucial molecular switches in cellular signal transduction.[1][5] While initially studied for its role in neurological disorders, a growing body of evidence has implicated GNAO1 as a potential tumor suppressor in a range of cancers.[2][6][7][8] Studies have consistently shown that GNAO1 expression is significantly downregulated in tumor tissues compared to their normal counterparts.[1][5] This loss of expression is associated with more advanced disease stages, highlighting its potential as a prognostic biomarker.[1][4]

The primary mechanism of GNAO1's tumor-suppressive function appears to be its inhibition of the mTOR/S6K signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2][4] By dampening this pathway, reactivated GNAO1 can effectively curb uncontrolled cancer cell growth.

However, it is important to note a conflicting finding in gastric cancer, where GNAO1 overexpression has been correlated with a poor prognosis.[9] This suggests a context-dependent and tissue-specific role for GNAO1 that warrants further investigation.

Epigenetic Silencing and Reactivation of GNAO1

The primary mechanism for the silencing of GNAO1 in cancer is the hypermethylation of its promoter region.[3] This epigenetic modification is carried out by DNA methyltransferase 1 (DNMT1).[3]

Reactivation through Demethylation and Histone Deacetylase Inhibition

Studies have shown that treatment with the demethylating agent 5-Aza-2'-deoxycytidine (DAC) and the histone deacetylase (HDAC) inhibitor Trichostatin A (TSA) can successfully reverse the hypermethylation of the GNAO1 promoter, leading to the reactivation of its expression.[3] This finding is significant as it suggests a potential therapeutic strategy for cancers with silenced GNAO1.

Below is a diagram illustrating the epigenetic regulation of GNAO1 expression.

References

- 1. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. GNAO1: A Novel Tumor Suppressor Gene in Colorectal Cancer Pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression of GNAO1 correlates with poor prognosis in patients with gastric cancer and plays a role in gastric cancer cell proliferation and apoptosis - ProQuest [proquest.com]

- 5. researchgate.net [researchgate.net]

- 6. GNAO1 as a Novel Predictive Biomarker for Late Relapse in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The down-regulation of GNAO1 and its promoting role in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. P53 and Pten control neural and glioma stem/progenitor cell renewal and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

GNA002: A Covalent EZH2 Inhibitor Derived from Gambogenic Acid - A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNA002, a derivative of the natural product gambogenic acid, has emerged as a potent and specific covalent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently dysregulated in various cancers. This technical guide provides an in-depth overview of this compound, consolidating available preclinical data on its mechanism of action, anti-cancer activity, and experimental validation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting EZH2 through covalent inhibition.

Introduction

The epigenetic landscape of cancer is a rapidly evolving field of therapeutic intervention. EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), plays a crucial role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of numerous hematological and solid tumors, making it an attractive target for anti-cancer drug development.

Gambogenic acid (GNA), a natural compound, has demonstrated anti-cancer properties.[1] this compound is a derivative of GNA, developed to enhance its potency and specificity as an EZH2 inhibitor.[2] Unlike many existing EZH2 inhibitors that act reversibly, this compound forms a covalent bond with its target, leading to irreversible inhibition and subsequent protein degradation. This whitepaper will delve into the technical details of this compound's mechanism, its efficacy in preclinical models, and the experimental methodologies used for its characterization.

Mechanism of Action: Covalent Inhibition and EZH2 Degradation

This compound exerts its anti-cancer effects through a dual mechanism involving the inhibition of EZH2's methyltransferase activity and the induction of its degradation.

Covalent Binding to EZH2

This compound acts as a highly potent and specific covalent inhibitor of EZH2.[1][2] It selectively targets and forms a covalent bond with the cysteine residue at position 668 (Cys668) within the catalytic SET domain of EZH2.[1] This irreversible binding physically obstructs the enzyme's active site, thereby inhibiting its histone methyltransferase activity. The consequence is a significant reduction in the levels of H3K27 trimethylation, a key epigenetic mark associated with transcriptional repression.[1][3] This leads to the reactivation of PRC2-silenced tumor suppressor genes.[1][2]

CHIP-Mediated Ubiquitination and Proteasomal Degradation

Beyond enzymatic inhibition, the covalent modification of EZH2 by this compound triggers a cellular quality control pathway. The altered conformation of the this compound-bound EZH2 is recognized by the E3 ubiquitin ligase, C-terminus of Hsc70-interacting protein (CHIP).[1] CHIP then mediates the polyubiquitination of EZH2, marking it for degradation by the proteasome.[1] This leads to a reduction in the total cellular levels of the EZH2 protein, a distinct advantage over non-covalent inhibitors which only block its enzymatic function.

References

Part 1: GNAO1 - The Neurodevelopmental Gatekeeper

An in-depth analysis of the available scientific literature reveals a potential ambiguity in the term "GNA002". This term can refer to two distinct but important molecules in biomedical research: GNAO1 , a crucial gene in neurodevelopment, and This compound , a pharmacological inhibitor of the enzyme EZH2 with applications in oncology. This guide will provide a comprehensive overview of both, tailored for researchers, scientists, and drug development professionals.

GNAO1 is a protein-coding gene that provides instructions for making the alpha (α) subunit of the G-protein Gαo. This protein is one of the most abundant membrane proteins in the brain and plays a critical role in transducing signals from G-protein coupled receptors (GPCRs).[1] Mutations in the GNAO1 gene can lead to a spectrum of severe neurodevelopmental disorders, often characterized by epilepsy, movement disorders, and developmental delay.[2][3][4][5]

Core Biological Function

GNAO1 is a central component of GPCR signaling cascades.[6] In its inactive state, the Gαo subunit is bound to GDP and forms a complex with Gβγ subunits. Upon activation by a GPCR, GDP is exchanged for GTP, causing the dissociation of the Gαo-GTP monomer from the Gβγ dimer. Both the Gαo-GTP and Gβγ subunits can then modulate the activity of various downstream effectors.[2][3]

Key functions of GNAO1 include:

-

Neuromodulation : Gαo couples with a variety of GPCRs, including dopamine, serotonin, and opioid receptors, to modulate neuronal activity.[1]

-

Regulation of Ion Channels : The Gβγ subunits released upon GNAO1 activation can directly regulate the activity of calcium, potassium, and sodium ion channels.[3]

-

Enzyme Regulation : Gαo is a known inhibitor of adenylyl cyclase, an enzyme responsible for the production of the second messenger cyclic AMP (cAMP).[2][3] Disruption of the G-protein-cAMP pathway is a key factor in the pathophysiology of dystonia and chorea associated with GNAO1 mutations.[4]

GNAO1 Signaling Pathways

Mutations in GNAO1 can either be loss-of-function or gain-of-function, leading to a wide range of clinical presentations.[7] The signaling pathways affected by GNAO1 are central to neurodevelopment and function.

Quantitative Data on GNAO1 Mutations

The following table summarizes key quantitative data related to specific GNAO1 mutations and their functional consequences.

| Mutation | Phenotype | Functional Effect | Reference |

| G203R | Epilepsy, Movement Disorder | Gain-of-function | [8] |

| G184S | Seizures | Gain-of-function | [8] |

| G42R | Movement Disorder | Dominant negative | [1] |

| R209C | Movement Disorder | Loss-of-function | [1] |

| Multiple | Developmental Delay, Hypotonia, Epilepsy, Movement Disorders | Variable | [5][9] |

Experimental Protocols for Studying GNAO1

1. Generation of GNAO1 Mutant Mouse Models

-

Objective : To create a mouse model with a specific GNAO1 mutation to study its in vivo effects.

-

Method : CRISPR/Cas9 genome editing is used to introduce the desired mutation (e.g., G203R) into the Gnao1 locus in mouse embryos.

-

Design and synthesize guide RNAs (gRNAs) targeting the specific exon of the Gnao1 gene.

-

Synthesize a single-stranded DNA oligonucleotide (ssODN) repair template containing the desired mutation and homology arms.

-

Deliver CRISPR reagents (Cas9 protein and gRNAs) as ribonucleoprotein (RNP) complexes along with the ssODN template into fertilized mouse eggs.

-

Implant the edited embryos into pseudopregnant female mice.

-

Screen the resulting pups for the presence of the desired mutation using PCR and DNA sequencing.[10]

-

-

Application : These mouse models can be used for behavioral studies, electrophysiological recordings, and preclinical testing of potential therapies.[8][10]

2. In Vitro Functional Assays

-

Objective : To characterize the biochemical properties of mutant GNAO1 proteins.

-

Method : Human GNAO1 mutations are expressed in cell lines (e.g., HEK293T) to assess their impact on G-protein signaling.

-

Clone the wild-type and mutant GNAO1 cDNA into an expression vector.

-

Transfect the vectors into HEK293T cells.

-

Measure the ability of the mutant protein to bind to GPCRs, exchange GDP for GTP, and interact with downstream effectors using techniques such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer).

-

-

Application : These assays help to classify mutations as gain-of-function, loss-of-function, or dominant negative, providing insights into the molecular mechanisms of disease.[10]

Part 2: this compound - A Pharmacological Agent in Oncology

This compound is a potent and specific covalent inhibitor of Enhancer of Zeste Homolog 2 (EZH2).[11][12] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by methylating histone H3 on lysine 27 (H3K27).[11][13] Overexpression or mutation of EZH2 is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[11][13]

Core Biological Function

This compound exerts its anti-cancer effects by inhibiting the enzymatic activity of EZH2.[11] This leads to a reduction in H3K27 trimethylation (H3K27Me3), a mark associated with gene silencing.[11] By reducing H3K27Me3 levels, this compound can reactivate the expression of tumor suppressor genes that have been silenced by PRC2.[11]

Key functions of this compound include:

-

EZH2 Inhibition : this compound specifically and covalently binds to cysteine 668 within the SET domain of EZH2, inhibiting its methyltransferase activity.[11][12]

-

EZH2 Degradation : this compound binding triggers the degradation of EZH2 through CHIP-mediated ubiquitination.[11]

-

Reactivation of Tumor Suppressor Genes : By reducing H3K27Me3 levels, this compound leads to the re-expression of PRC2-silenced tumor suppressor genes.[11]

-

Induction of Apoptosis : this compound can induce programmed cell death in cancer cells.[12]

This compound Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits EZH2 and its downstream effects.

Quantitative Data for this compound

The following table provides a summary of the quantitative data available for this compound.

| Parameter | Value | Cell Lines | Reference |

| IC50 (EZH2) | 1.1 µM | In vitro | [11][12] |

| IC50 (Cell Proliferation) | 0.070 µM | MV4-11 | [11][12] |

| IC50 (Cell Proliferation) | 0.103 µM | RS4-11 | [11][12] |

| In vivo Dosage | 100 mg/kg (oral) | Cal-27 xenograft mice | [12] |

Experimental Protocols for Evaluating this compound

1. In Vitro EZH2 Inhibition Assay

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of this compound against EZH2.

-

Method : A biochemical assay is used to measure the methyltransferase activity of recombinant EZH2 in the presence of varying concentrations of this compound.

-

Incubate recombinant PRC2 complex with a histone H3 substrate, S-adenosyl-L-methionine (SAM, the methyl donor), and varying concentrations of this compound.

-

Measure the amount of methylated H3K27 produced using an antibody specific for H3K27Me3 and a detection method such as ELISA or fluorescence.

-

Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

-

Application : This assay is crucial for determining the potency and specificity of EZH2 inhibitors like this compound.

2. Cell-Based Proliferation Assay

-

Objective : To assess the effect of this compound on the proliferation of cancer cell lines.

-

Method : Cancer cell lines are treated with a range of this compound concentrations, and cell viability is measured after a specific incubation period.

-

Seed cancer cells (e.g., MV4-11, RS4-11) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.

-

Measure cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

Calculate the IC50 for cell proliferation by plotting the percentage of viable cells against the log of the this compound concentration.[12]

-

-

Application : This assay provides information on the anti-proliferative effects of this compound on different cancer cell types.

3. In Vivo Xenograft Tumor Model

-

Objective : To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Method : Human cancer cells are implanted into immunodeficient mice, and the effect of this compound treatment on tumor growth is monitored.

-

Inject human cancer cells (e.g., Cal-27) subcutaneously into the flank of nude mice.

-

Once tumors are established, randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 100 mg/kg, orally, daily) to the treatment group and a vehicle control to the control group.

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, excise the tumors and analyze them for biomarkers such as H3K27Me3 levels.[12]

-

-

Application : This preclinical model is essential for evaluating the in vivo efficacy and safety of potential anti-cancer drugs like this compound.[12][14]

Conclusion

The terms GNAO1 and this compound represent two distinct but significant areas of biomedical research. GNAO1 is a fundamental component of neuronal signaling, and understanding its function and dysfunction is key to developing therapies for a range of severe neurodevelopmental disorders. In contrast, this compound is a promising pharmacological agent that targets the epigenetic machinery of cancer cells, offering a potential new avenue for oncology drug development. This guide provides a foundational understanding of both molecules, equipping researchers and clinicians with the necessary knowledge to advance their respective fields.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. neurology.org [neurology.org]

- 5. About GNAO1 - GNAO1 [gnao1.it]

- 6. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 7. orpha.net [orpha.net]

- 8. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes | PLOS One [journals.plos.org]

- 9. SEVERITY OF GNAO1-RELATED DISORDER CORRELATES WITH CHANGES IN G-PROTEIN FUNCTION: Developing a multi-parametric scoring system - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mouse models of GNAO1-associated movement disorder: Allele- and sex-specific differences in phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A covalently bound inhibitor triggers EZH2 degradation through CHIP‐mediated ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to GNAO1's Role in Cellular Signaling and Its Putative Links to Epigenetic Regulation

Disclaimer: The query for "GNA002" has been interpreted as a likely typographical error for GNAO1 . "this compound" is not a recognized standard human gene symbol. This document will focus on GNAO1, which encodes the Gαo protein, a critical component of signal transduction in the central nervous system.

Audience: Researchers, scientists, and drug development professionals.

Introduction to GNAO1 (Gαo)

GNAO1 (Guanine Nucleotide Binding Protein, Alpha O Subunit 1) is a protein-coding gene that encodes the alpha subunit of the Go heterotrimeric G-protein.[1] The Gαo protein is one of the most abundantly expressed proteins in the central nervous system, constituting up to 1% of total membrane protein.[2] As a signal transducer downstream of G protein-coupled receptors (GPCRs), Gαo is integral to numerous signaling cascades that regulate neuronal excitability and neurotransmission.[1][3] It couples with critical GPCRs, including GABA, adenosine, and dopamine D2 receptors.[2]

Mutations in the GNAO1 gene are linked to severe, rare genetic neurodevelopmental disorders, first characterized in 2013.[4][5] These disorders present a wide spectrum of symptoms, including early-onset epileptic encephalopathies (EIEE17), developmental delays, hypotonia, and hyperkinetic movement disorders such as chorea and dystonia.[3][4][5] The functional consequences of these mutations can be broadly categorized as loss-of-function (LOF), gain-of-function (GOF), or dominant-negative, leading to the diverse clinical phenotypes observed.[2][6] While GNAO1's role in signal transduction is well-established, its involvement in epigenetic regulation is an emerging area of investigation, with current evidence suggesting indirect connections through downstream signaling pathways.

Core Signaling Pathways of GNAO1

The canonical function of Gαo revolves around the G-protein cycle. In its inactive state, Gαo is bound to GDP and forms a heterotrimer with Gβ and Gγ subunits at the cell membrane. Upon activation of a GPCR by an extracellular ligand, the GPCR acts as a Guanine Nucleotide Exchange Factor (GEF), promoting the exchange of GDP for GTP on the Gαo subunit.[5] This induces a conformational change, causing the dissociation of the Gαo-GTP monomer from the Gβγ dimer. Both entities are then free to modulate the activity of various downstream effector proteins.[5] The signal is terminated when Gαo hydrolyzes GTP back to GDP, a process accelerated by Regulator of G protein Signaling (RGS) proteins, allowing it to re-associate with Gβγ.[5]

Key downstream effectors modulated by Gαo signaling include:

-

Adenylyl Cyclase (AC): As a member of the Gi/o family, Gαo-GTP directly inhibits most isoforms of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Disruption of the G-protein-cAMP signaling axis is considered a key factor in the pathophysiology of GNAO1-related movement disorders.[3][7]

-

Ion Channels: The Gβγ dimer, released upon Gαo activation, is a primary regulator of various ion channels, notably G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, thereby directly influencing neuronal excitability.

-

Rho GTPase Signaling: Recent evidence suggests that Gαo acts as a molecular switch that regulates the Rho signaling pathway. Depletion of Gnao1 in neuronal cells was found to disrupt the expression of transcripts associated with Rho GTPase signaling, which in turn hampered neurite outgrowth and extension.[8]

Putative Role in Epigenetic Regulation

Direct evidence for GNAO1's participation in epigenetic regulation—such as binding to chromatin or interacting with histone-modifying enzymes—is currently lacking in published literature. However, emerging research provides an indirect, putative link through the downstream modulation of gene expression programs that include epigenetic regulators.

A recent study demonstrated that the depletion of Gnao1 in Neuro2a cells led to altered expression of transcripts associated with specific Gene Ontology (GO) terms, including "chromatin organization".[8] This suggests a potential hierarchical regulatory model:

-

Primary Signal: Gαo transduces signals from GPCRs.

-

Secondary Cascade: These signals modulate intracellular pathways, such as the Rho GTPase pathway.[8]

-

Tertiary Effect: The activity of these downstream pathways influences the transcriptional regulation of a wide array of genes, among which are factors involved in chromatin structure and modification.

This proposed mechanism positions GNAO1 as an upstream regulator that can influence the epigenetic landscape indirectly, rather than as a direct epigenetic modifier itself. The phenotypic variability observed in patients with identical GNAO1 mutations also hints at the potential involvement of epigenetic or other modifying factors in the disease's manifestation.[5]

Quantitative Data Summary

Quantitative analysis of GNAO1 signaling is crucial for understanding the specific molecular defects caused by pathogenic mutations. The following tables summarize key quantitative data from the literature.

Table 1: Functional Consequences of Common GNAO1 Pathogenic Variants

| Variant | Functional Effect | Associated Phenotype | Reference(s) |

|---|---|---|---|

| G203R | Dominant Negative; Strong GPCR Trapping | Movement Disorder & Epilepsy | [7][9] |

| R209C | Dominant Negative; Impaired GPCR Coupling | Movement Disorder & Epilepsy | [7][9] |

| G42R | Strong Loss-of-Function; Dominant Negative | Movement Disorder & Epilepsy | [9] |

| E246K | Aberrant Signal Transduction | Movement Disorder & Epilepsy | [10] |

| G40R | Likely Gain-of-Function | Epilepsy & Movement Disorder |[3] |

Table 2: Quantitative Analysis of Gαo Variant Effects on cAMP Signaling in dMSNs

| Gαo Variant Expressed | Agonist | Metric | Value | Reference |

|---|---|---|---|---|

| Wild-Type Gαo | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~1.0 | [7] |

| G203R | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~0.25 | [7] |

| R209C | Dopamine (10 µM) | Max cAMP Amplitude (ΔF/F₀) | ~0.4 | [7] |

| Wild-Type Gαo | Dopamine | EC₅₀ | ~1.2 µM | [7] |

| G203R | Dopamine | EC₅₀ | Not significantly different | [7] |

| R209C | Dopamine | EC₅₀ | Not significantly different | [7] |

Data are estimated from figures presented in the cited literature.

Experimental Protocols

Investigating the nuanced roles of GNAO1 requires a combination of signaling and molecular biology assays.

This protocol utilizes ONE-GO biosensors to monitor G-protein activation in real-time in living cells via Bioluminescence Resonance Energy Transfer (BRET).[11][12]

-

Cell Culture and Transfection:

-

Plate HEK293T cells in a 96-well, white, clear-bottom plate suitable for luminescence measurements.

-

Co-transfect cells with plasmids encoding the GPCR of interest and the Gαo ONE-GO biosensor (which contains YFP-tagged Gαo and an Nluc-tagged detector module).[11] Incubate for 24-48 hours.

-

-

Assay Preparation:

-

Wash cells gently with Phosphate-Buffered Saline (PBS).

-

Add the BRET buffer containing the Nluc substrate (e.g., furimazine).

-

-

BRET Measurement:

-

Place the plate in a microplate reader equipped for dual-emission luminescence detection.

-

Measure baseline BRET ratio (YFP emission / Nluc emission).

-

Inject the GPCR ligand (agonist) and immediately begin kinetic measurements, acquiring data every 0.5-1 second for several minutes.

-

-

Data Analysis:

-

Calculate the change in BRET ratio over time. An increase in BRET signifies the binding of activated Gαo-GTP to the detector module.

-

Fit the kinetic data to an appropriate model (e.g., one-phase association) to determine parameters like activation rate (k_on).

-

For dose-response curves, perform endpoint reads after a fixed incubation time with varying ligand concentrations.

-

This workflow combines protein biochemistry and genomics to test the hypothesis that GNAO1 signaling indirectly affects the epigenetic landscape.

-

GNAO1 Knockdown:

-

Transfect a neuronal cell line (e.g., SH-SY5Y) with GNAO1-specific siRNA or a control non-targeting siRNA.

-

After 48-72 hours, harvest cells for parallel analyses. Confirm knockdown efficiency via qRT-PCR and Western Blot.

-

-

Co-Immunoprecipitation (Co-IP) for Nuclear Interactions:

-

Lyse a portion of the cells with a low-salt buffer to prepare nuclear extracts.

-

Incubate nuclear extracts with an anti-Gαo antibody conjugated to magnetic beads.

-

Wash the beads extensively to remove non-specific binders.

-

Elute the bound proteins and analyze by mass spectrometry to identify potential interacting partners, including chromatin-modifying enzymes.

-

-

Chromatin Immunoprecipitation sequencing (ChIP-seq):

-

Cross-link chromatin in the remaining siRNA-treated cells with formaldehyde.

-

Lyse cells and sonicate to shear chromatin to fragments of 200-500 bp.

-

Perform immunoprecipitation using antibodies against specific histone marks of interest (e.g., H3K4me3 for active promoters, H3K27ac for active enhancers).

-

Reverse cross-links, purify the immunoprecipitated DNA, and prepare libraries for next-generation sequencing.

-

-

RNA-sequencing (RNA-seq):

-

Isolate total RNA from GNAO1-knockdown and control cells.

-

Perform library preparation and sequencing to obtain a global profile of gene expression changes.

-

-

Bioinformatic Integration:

-

Analyze ChIP-seq data to identify genomic regions with differential histone modifications between GNAO1-knockdown and control cells.

-

Analyze RNA-seq data to identify differentially expressed genes.

-

Integrate the datasets to determine if genes with altered expression correlate with changes in nearby epigenetic marks. Focus on genes related to the Rho pathway and chromatin organization.[8]

-

Conclusion and Future Directions

GNAO1 is a central player in neuronal signal transduction, with a well-defined role in the canonical G-protein cycle. Its primary function involves coupling GPCRs to intracellular effectors, most notably leading to the inhibition of cAMP production and modulation of ion channel activity. Pathogenic mutations in GNAO1 disrupt these critical signaling functions, leading to severe neurodevelopmental disorders.

The role of GNAO1 in epigenetic regulation is not yet directly established. Current data points towards an indirect mechanism, whereby GNAO1-mediated signaling cascades, such as the Rho GTPase pathway, can alter the expression of genes involved in chromatin architecture.[8] This positions GNAO1 as a potential upstream influencer of the epigenetic state, a hypothesis that warrants rigorous experimental validation.

Future research should focus on:

-

Unbiased Proteomics: Employing techniques like Co-IP followed by mass spectrometry on nuclear fractions to identify any direct, context-dependent interactions between Gαo and chromatin-associated proteins.

-

Functional Genomics: Utilizing the proposed ChIP-seq and RNA-seq workflow in patient-derived iPSC models (e.g., iPSC-derived neurons) harboring specific GNAO1 mutations to link signaling defects to specific epigenetic and transcriptional changes.

-

Pharmacological Modulation: Investigating whether drugs that target downstream effectors of Gαo signaling can rescue or modify the transcriptional and epigenetic alterations observed in GNAO1 disease models.

Elucidating these potential connections will not only deepen our understanding of G-protein signaling but may also unveil novel therapeutic targets for the devastating neurological disorders linked to GNAO1 mutations.

References

- 1. genecards.org [genecards.org]

- 2. orpha.net [orpha.net]

- 3. neurology.org [neurology.org]

- 4. About GNAO1 - GNAO1 [gnao1.it]

- 5. Phenotypic Diversity in GNAO1 Patients: A Comprehensive Overview of Variants and Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A mechanistic review on GNAO1-associated movement disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gαo is a major determinant of cAMP signaling in the pathophysiology of movement disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.miami.edu]

- 10. researchgate.net [researchgate.net]

- 11. Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

GNAO1 In Vitro Experimental Protocols: A Guide for Researchers

Application Notes

The GNAO1 gene encodes the Gαo subunit, a critical component of heterotrimeric G protein signaling cascades highly expressed in the central nervous system.[1] De novo mutations in GNAO1 are associated with a spectrum of severe neurological disorders, including early infantile epileptic encephalopathy-17 (EIEE17) and neurodevelopmental and movement disorders (NEDIM).[1][2] These disorders can arise from mutations that result in loss-of-function (LOF), gain-of-function (GOF), or dominant-negative effects of the Gαo protein.[3] Understanding the precise molecular consequences of these mutations is crucial for developing targeted therapies.

This document provides a comprehensive set of in vitro experimental protocols for researchers, scientists, and drug development professionals studying GNAO1. These protocols cover the expression of GNAO1 variants, characterization of their biochemical properties, and assessment of their impact on cellular signaling pathways. The methodologies detailed below are foundational for investigating the genotype-phenotype correlations in GNAO1 encephalopathy and for the preclinical evaluation of potential therapeutic interventions.

Key Signaling Pathway

Gαo, upon activation by a G protein-coupled receptor (GPCR), exchanges GDP for GTP, leading to its dissociation from the Gβγ dimer.[4] The activated Gαo-GTP can then modulate the activity of downstream effectors, most notably inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The signaling is terminated by the intrinsic GTPase activity of Gαo, which hydrolyzes GTP back to GDP, allowing for re-association with Gβγ.[4]

Figure 1: Simplified Gαo signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vitro studies on various GNAO1 mutations. These studies typically assess the impact of mutations on GTP binding and hydrolysis, as well as on the downstream signaling effector, adenylyl cyclase.

Table 1: GTP Binding and Hydrolysis Kinetics of GNAO1 Mutants

| Mutation | GTP Binding Rate (kbind, min-1) | GTP Hydrolysis Rate (khydr, min-1) | Reference |

| Wild-Type | ~0.228 | Varies by study | |

| G203R | Hyper-accelerated | Markedly decreased | [7] |

| R209C/H | Hyper-accelerated | Markedly decreased | [7] |

| E246K | Hyper-accelerated | Markedly decreased | [7] |

| P170R | ~100x faster than WT | ~4-fold lower than WT | [7] |

| Q52P | Complete inability to bind | Not applicable | [4][8] |

| Q52R | Complete inability to bind | Not applicable | [4][8] |

Table 2: Functional Consequences of GNAO1 Mutations on cAMP Signaling

| Mutation | Functional Effect | α2A Adrenergic Receptor-Mediated Inhibition of cAMP (% of max) | Clinical Phenotype Association | Reference |

| Wild-Type | Normal Function | 100% | - | [3][9] |

| G42R | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |

| G203R | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |

| R209C/H | Normal/Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |

| E246K | Gain-of-Function | Normal or enhanced | Movement Disorder | [3][9] |

| Multiple LOF variants | Loss-of-Function | <90% | Epileptic Encephalopathy | [3][9] |

Experimental Protocols

A general workflow for the in vitro characterization of GNAO1 mutations is depicted below. This typically involves introducing the mutation of interest into a GNAO1 expression vector, expressing the protein in a suitable system, and then performing a series of biochemical and cell-based assays.

Figure 2: General experimental workflow for GNAO1 variant characterization.

Site-Directed Mutagenesis of GNAO1

This protocol is for introducing specific point mutations into a GNAO1-containing plasmid.

Materials:

-

Plasmid DNA containing wild-type GNAO1

-

Mutagenic primers (forward and reverse, containing the desired mutation)

-

High-fidelity DNA polymerase (e.g., Pfu or Phusion)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation in the middle. The melting temperature (Tm) should be ≥78°C.[10]

-

PCR Amplification:

-

Set up a PCR reaction with the template plasmid, mutagenic primers, dNTPs, and high-fidelity polymerase.

-

Perform thermocycling to amplify the entire plasmid. A typical program includes an initial denaturation, followed by 16-20 cycles of denaturation, annealing, and extension, and a final extension step.[10][11]

-

-

DpnI Digestion: Add DpnI enzyme directly to the amplification product and incubate at 37°C for at least 1 hour. This digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid.[12]

-

Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

-

Plating and Colony Selection: Plate the transformed bacteria on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Verification: Pick several colonies, grow overnight cultures, and isolate plasmid DNA (miniprep). Verify the presence of the desired mutation by Sanger sequencing.

Transient Transfection of HEK293T Cells

This protocol describes the transient expression of GNAO1 constructs in HEK293T cells for subsequent cellular assays.

Materials:

-

HEK293T cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

GNAO1 expression plasmid

-

Transfection reagent (e.g., Lipofectamine, PEI)

-

Serum-free medium (e.g., Opti-MEM)

-

Tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in the desired plate format to achieve 50-80% confluency on the day of transfection.

-

Complex Formation:

-

In a sterile tube, dilute the plasmid DNA in serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium.

-

Combine the diluted DNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complexes to form.[9]

-

-

Transfection: Add the DNA-transfection reagent complexes dropwise to the cells in fresh complete growth medium.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours before proceeding with the downstream assay.

[³⁵S]GTPγS Binding Assay

This assay measures the rate of GTP binding to the Gαo subunit, providing insights into the activation rate of the G protein.

Materials:

-

Cell membranes prepared from cells expressing the GNAO1 construct of interest

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

GDP

-

[³⁵S]GTPγS (non-hydrolyzable GTP analog)

-

Unlabeled GTPγS

-

GPCR agonist (if studying receptor-stimulated binding)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine cell membranes, GDP (to ensure all G proteins are in the GDP-bound state), and assay buffer.

-

Initiate Reaction: Start the binding reaction by adding [³⁵S]GTPγS, with or without a GPCR agonist. For non-specific binding control, add an excess of unlabeled GTPγS.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60-90 minutes).

-

Termination: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.[13]

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the bound radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to determine specific binding. Data can be analyzed to determine agonist potency (EC₅₀) and efficacy (Emax).[2]

GTP Hydrolysis Assay

This assay measures the intrinsic GTPase activity of the Gαo subunit.

Materials:

-

Purified GNAO1 protein (wild-type or mutant)

-

[γ-³²P]GTP

-

Assay buffer (similar to GTPγS binding assay)

-

Activated charcoal solution

Procedure:

-

GTP Loading: Pre-incubate the purified GNAO1 protein with [γ-³²P]GTP in the assay buffer on ice to allow for GTP binding.

-

Initiate Hydrolysis: Transfer the reaction to 30°C to start the hydrolysis reaction.

-

Time Points: At various time points, take aliquots of the reaction and add them to an activated charcoal solution to stop the reaction. The charcoal binds to the free nucleotide but not the protein-bound nucleotide.

-

Separation: Centrifuge the charcoal suspension to pellet the charcoal and unbound nucleotide.

-

Quantification: Measure the radioactivity in the supernatant, which represents the released [³²P]Pi.

-

Data Analysis: Plot the amount of [³²P]Pi released over time to determine the rate of GTP hydrolysis.

cAMP Accumulation Assay

This cell-based assay measures the functional consequence of Gαo activation on its downstream effector, adenylyl cyclase.

Materials:

-

HEK293T cells co-transfected with the GNAO1 construct and a Gi/o-coupled GPCR (e.g., α₂ₐ adrenergic receptor)

-

Forskolin (an adenylyl cyclase activator)

-

GPCR agonist

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Stimulation:

-

Pre-treat the transfected cells with a PDE inhibitor to prevent cAMP degradation.[14]

-

Stimulate the cells with forskolin to increase basal cAMP levels.

-

Add the GPCR agonist at various concentrations to activate the Gαo pathway and inhibit adenylyl cyclase.

-

-

Cell Lysis: After a defined incubation period, lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.[3][15]

-

Data Analysis: Plot the cAMP concentration against the agonist concentration to generate a dose-response curve. This allows for the determination of the inhibitory potency (IC₅₀) and efficacy of the GNAO1-mediated signaling.

Co-Immunoprecipitation (Co-IP)

This protocol is used to investigate the interaction of GNAO1 with its binding partners, such as Gβγ subunits or RGS proteins.

Materials:

-

Cells expressing tagged GNAO1 constructs

-

Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)

-

Antibody against the tag or GNAO1

-

Protein A/G agarose or magnetic beads

-

Wash buffer (similar to lysis buffer but with lower detergent concentration)

-

Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

-

Cell Lysis: Lyse the cells with ice-cold Co-IP lysis buffer.

-

Pre-clearing (Optional): Incubate the cell lysate with beads alone to reduce non-specific binding.[4]

-

Immunoprecipitation: Add the specific antibody to the pre-cleared lysate and incubate for several hours to overnight at 4°C with gentle rotation to form antigen-antibody complexes.

-

Capture: Add Protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antigen-antibody complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using antibodies against the potential interacting partners.

By employing these detailed protocols, researchers can systematically dissect the molecular and cellular consequences of GNAO1 mutations, paving the way for a deeper understanding of GNAO1 encephalopathy and the development of novel therapeutic strategies.

References

- 1. addgene.org [addgene.org]

- 2. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. bitesizebio.com [bitesizebio.com]

- 5. resources.revvity.com [resources.revvity.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 9. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. Homemade Site Directed Mutagenesis of Whole Plasmids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.org [static.igem.org]

- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of GTP hydrolysis by G-protein alpha subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

Application Notes and Protocols: Western Blot Analysis of EZH2 and H3K27me3 Following GNA002 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic modification associated with transcriptional repression. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.

GNA002 is a potent and specific covalent inhibitor of EZH2.[1][2] It acts by binding to the cysteine residue Cys668 within the SET domain of EZH2, which subsequently triggers its degradation via a CHIP-mediated ubiquitination pathway.[1][2] This targeted degradation of EZH2 leads to a significant reduction in global H3K27me3 levels, thereby reactivating the expression of PRC2-silenced tumor suppressor genes.[1][3]

This document provides a detailed protocol for performing a Western blot analysis to assess the levels of EZH2 and H3K27me3 in cultured cells following treatment with this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound mechanism of action and the experimental workflow for the Western blot analysis.

Caption: Mechanism of this compound action on EZH2 and H3K27me3.

Caption: Experimental workflow for Western blot analysis.

Data Presentation

The following table summarizes hypothetical data for antibody dilutions and expected outcomes based on published literature.

| Parameter | EZH2 | H3K27me3 | Loading Control (e.g., β-actin or Histone H3) |

| Primary Antibody | Rabbit anti-EZH2 | Rabbit anti-H3K27me3 | Mouse anti-β-actin or Rabbit anti-Histone H3 |

| Recommended Dilution | 1:1000 - 1:2000 | 1:1000 | 1:5000 |

| Incubation Time | Overnight at 4°C | Overnight at 4°C | 1 hour at room temperature |

| Secondary Antibody | Goat anti-Rabbit IgG-HRP | Goat anti-Rabbit IgG-HRP | Goat anti-Mouse IgG-HRP or Goat anti-Rabbit IgG-HRP |

| Secondary Antibody Dilution | 1:5000 | 1:5000 | 1:5000 |

| Expected Band Size | ~87 kDa | ~17 kDa | ~42 kDa (β-actin) or ~17 kDa (Histone H3) |

| Expected Result after this compound Treatment | Decreased expression | Decreased expression | Unchanged expression |

Experimental Protocols

Cell Culture and this compound Treatment

-

Seed the cancer cell line of interest (e.g., Cal-27) in appropriate culture dishes and grow to 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 4 µM) for a specified duration (e.g., 48 hours).[2] Include a vehicle-treated control (e.g., DMSO).

-

After the treatment period, proceed to cell lysis.

Cell Lysis and Protein Extraction

-

Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-